(S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid
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Overview
Description
(S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid is a complex organic compound characterized by its unique structural features It contains a hydroxy group, a tritylthio group, and a hept-4-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the protection of functional groups, followed by the introduction of the tritylthio group and the formation of the hept-4-enoic acid backbone. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the hept-4-enoic acid backbone can be reduced to form a saturated compound.
Substitution: The tritylthio group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the double bond can produce a saturated heptanoic acid derivative.
Scientific Research Applications
(S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid include:
- (S,E)-3-(4-methoxybenzyloxy)-7-(tritylthio)hept-4-enoic acid
- (S,E)-3-Hydroxy-7-(phenylthio)hept-4-enoic acid
- (S,E)-3-Hydroxy-7-(benzylthio)hept-4-enoic acid
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E,3S)-3-hydroxy-7-tritylsulfanylhept-4-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O3S/c27-24(20-25(28)29)18-10-11-19-30-26(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-10,12-18,24,27H,11,19-20H2,(H,28,29)/b18-10+/t24-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUJCVRJDCZLQS-XMZCUOJSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC=CC(CC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC/C=C/[C@H](CC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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